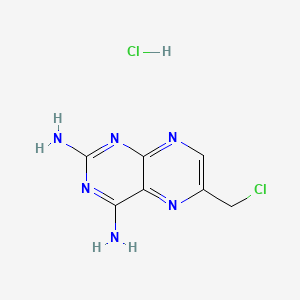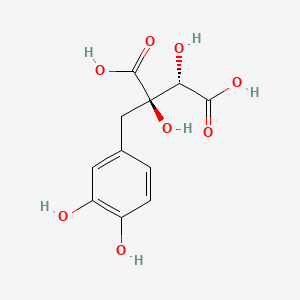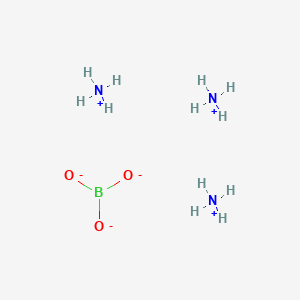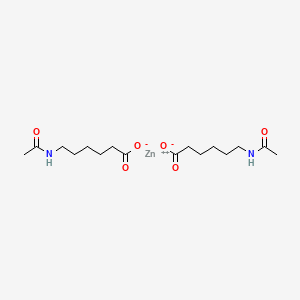
acéxamate de zinc
Vue d'ensemble
Description
Epsilon-Acetamidocaproic acid zinc salt, also known as Epsilon-Acetamidocaproic acid zinc salt, is a useful research compound. Its molecular formula is C16H28N2O6Zn and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality epsilon-Acetamidocaproic acid zinc salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about epsilon-Acetamidocaproic acid zinc salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastro-entérologie
L'acéxamate de zinc est largement reconnu pour ses propriétés gastroprotectrices. Il a été utilisé efficacement dans le traitement des ulcères peptiques en raison de sa capacité à inhiber la sécrétion d'acide gastrique et de pepsine . Cette action contribue à maintenir l'intégrité de la muqueuse gastrique et à la protéger contre les lésions gastriques .
Dermatologie
En dermatologie, les propriétés anti-inflammatoires de l'this compound en font un atout pour la santé de la peau. Il favorise la cicatrisation des plaies et a été utilisé pour traiter diverses affections cutanées, tirant parti du rôle du zinc dans la réparation cellulaire et la fonction immunitaire .
Oncologie
Bien qu'il ne soit pas utilisé directement comme traitement contre le cancer, le rôle de l'this compound dans le renforcement du système immunitaire est à l'étude pour ses avantages potentiels adjuvants dans la thérapie anticancéreuse. Le zinc est crucial pour la croissance cellulaire et les réponses immunitaires, qui sont essentielles pour les patients subissant des traitements contre le cancer .
Neurologie
Le zinc joue un rôle essentiel dans la santé du cerveau, affectant des processus comme la neurogenèse et la plasticité synaptique. L'this compound pourrait potentiellement être utilisé pour gérer les maladies neurologiques en modulant les niveaux de zinc dans le système nerveux central .
Cardiologie
La recherche suggère que le zinc est important pour la santé cardiovasculaire. L'this compound pourrait avoir un potentiel thérapeutique en cardiologie, en particulier pour les patients atteints de maladies telles que la maladie rénale chronique ou le diabète de type II, qui sont plus à risque de problèmes cardiovasculaires .
Immunologie
L'this compound a été étudié pour ses effets sur le système immunitaire. Sa capacité à moduler les réponses immunitaires en fait un candidat pour le traitement des affections associées à un dysfonctionnement immunitaire .
Endocrinologie
Le zinc est essentiel à la synthèse et à l'activité de nombreuses enzymes et protéines, notamment celles impliquées dans les fonctions endocriniennes. L'this compound pourrait soutenir la santé endocrinienne en garantissant des niveaux adéquats de zinc pour les processus hormonaux .
Pharmacologie
En pharmacologie, la cinétique et les mécanismes d'action de l'this compound sont d'intérêt. Ses interactions avec d'autres médicaments et ses effets sur le métabolisme des médicaments sont importants pour comprendre ses applications thérapeutiques et ses effets secondaires potentiels .
Mécanisme D'action
Target of Action
Zinc acexamate primarily targets the gastric mucosa, specifically the acid and pepsinogen secretion processes . It inhibits the increases in acid secretion induced by carbachol and 2-deoxy-D-glucose in the perfused stomach of the anaesthetized rat .
Mode of Action
Zinc acexamate interacts with its targets by decreasing acid and pepsinogen secretion in vivo . This interaction results in a decrease in gastric acid secretion and an increase in the presence of pepsinogen at the mucosal level .
Biochemical Pathways
Zinc acexamate affects several biochemical pathways. It plays a crucial role in maintaining the integrity of the gastric mucosa and exerts a gastroprotective action against gastric lesions . It also inhibits the enzyme nicotinamide adenine dinucleotide phosphate oxidase (NADPH-Oxidase), which is involved in the production of reactive oxygen species .
Pharmacokinetics
The uptake of zinc as acexamic acid salt in the small intestine of the anaesthetized rat is a two-phase process. The first phase is rapid mucosal binding, which involves about 30 percent of the initially perfused zinc. The second phase is characterized as an apparent absorption step . In rats with acute renal failure, the pharmacokinetics were significantly altered due to changes in both the hepatic/intestinal metabolism and urinary excretion .
Result of Action
The result of zinc acexamate’s action is a decrease in gastric acid and pepsinogen secretion, which may explain its antiulcer activity . It has been shown to be effective in the treatment of peptic ulcer .
Analyse Biochimique
Biochemical Properties
Epsilon-Acetamidocaproic acid zinc salt plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of prostaglandins. This inhibition is achieved by blocking the enzyme cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . By inhibiting this pathway, epsilon-Acetamidocaproic acid zinc salt exhibits anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .
Cellular Effects
Epsilon-Acetamidocaproic acid zinc salt influences various cellular processes. It has been shown to enhance the growth rate of fibroblast cells, specifically the L929 mouse fibroblast cell line, when used at a concentration of 0.001% . Additionally, it prevents the formation of connective inflamed tissue and promotes healing, making it effective in treating gastric and duodenal ulcers . The compound also impacts cell signaling pathways by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling .
Molecular Mechanism
At the molecular level, epsilon-Acetamidocaproic acid zinc salt exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s anti-ulcerative properties are attributed to its ability to promote the healing of gastric and duodenal ulcers by preventing the formation of inflamed connective tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epsilon-Acetamidocaproic acid zinc salt have been observed to change over time. The compound is known for its stability and long-term effects on cellular function. Studies have shown that it can significantly increase bone growth factors and osteocalcin levels in healing rat fractures . Additionally, the compound’s pharmacokinetics were altered in rats with acute renal failure, indicating changes in hepatic and intestinal metabolism as well as urinary excretion .
Dosage Effects in Animal Models
The effects of epsilon-Acetamidocaproic acid zinc salt vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone growth and promote healing . At higher doses, it may exhibit toxic or adverse effects, particularly in animals with impaired kidney function . The compound’s therapeutic effects are dose-dependent, with optimal results observed at specific concentrations.
Metabolic Pathways
Epsilon-Acetamidocaproic acid zinc salt is involved in metabolic pathways related to its anti-inflammatory and anti-ulcerative properties. The compound is ionized to zinc and epsilon-Acetamidocaproic acid in body fluids, with the latter exerting therapeutic effects on gastric and duodenal ulcers . The main metabolic pathway involves renal excretion and hepatic/intestinal metabolism, with a significant portion of the compound eliminated via urine .
Transport and Distribution
Within cells and tissues, epsilon-Acetamidocaproic acid zinc salt is transported and distributed through specific transporters and binding proteins. Zinc transporters play a crucial role in regulating the compound’s influx and efflux between extracellular and intracellular compartments . This regulation ensures proper zinc homeostasis and influences the compound’s localization and accumulation within tissues .
Subcellular Localization
Epsilon-Acetamidocaproic acid zinc salt’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization within cells is essential for its activity and function, particularly in inhibiting prostaglandin synthesis and promoting tissue healing .
Propriétés
IUPAC Name |
zinc;6-acetamidohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO3.Zn/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVJDDLLVRRIOL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6Zn | |
| Record name | zinc acexamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220304 | |
| Record name | epsilon-Acetamidocaproic acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70020-71-2 | |
| Record name | epsilon-Acetamidocaproic acid zinc salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070020712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-Acetamidocaproic acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC ACEXAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811D513Q1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione](/img/structure/B1214052.png)
![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)

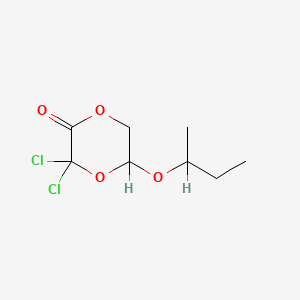
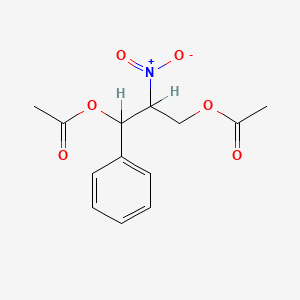
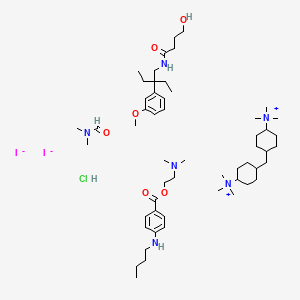
![4-[2-(dipropylamino)ethyl]-1H-indol-6-ol](/img/structure/B1214065.png)
![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)
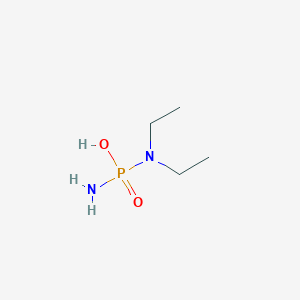
![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)
![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)
